- Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditions, Research on Chemical Intermediates, 2016, 42(12), 7855-7868

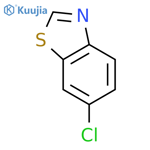

Cas no 95-24-9 (6-chloro-1,3-benzothiazol-2-amine)

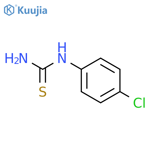

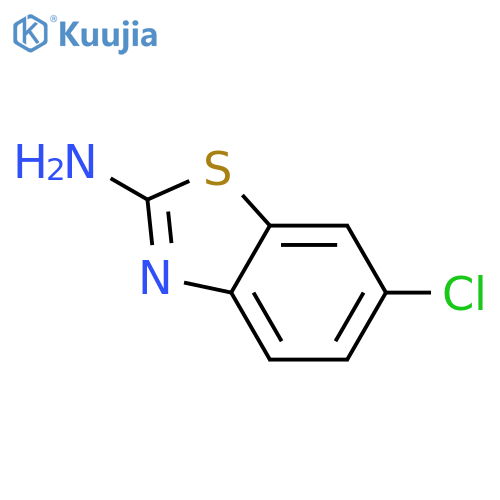

95-24-9 structure

商品名:6-chloro-1,3-benzothiazol-2-amine

6-chloro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chlorobenzothiazol-2-ylamine

- 6-Chloro-1,3-benzothiazol-2-amine

- 2-Amino-6-chlorobenzothiazole

- 6-Chlorobenzo[d]thiazol-2-amine

- 2-Benzothiazolamine, 6-chloro-

- 6-Chloro-2-benzothiazolamine

- 6-Chloro-benzothiazol-2-ylamine

- BENZOTHIAZOLE, 2-AMINO-6-CHLORO-

- 2U337T5UFG

- VMNXKIDUTPOHPO-UHFFFAOYSA-N

- 6-chlorobenzothiazole-2-ylamine

- PubChem21696

- C7H4BrClN2S

- Maybridge1_001187

- 6-Chlorobenzothiazol-

- 6-Chloro-2-benzothiazolamine (ACI)

- Benzothiazole, 2-amino-6-chloro- (6CI, 7CI, 8CI)

- 2-Amino-6-chloro-1,3-benzothiazole

- 6-Chloro-1,3-benzothiazol-2-ylamine

- 6-Chloro-2-aminobenzothiazole

- 6-Chloro-2-benzothiazolylamine

- SKA 3

- DTXSID4059120

- MFCD00053557

- 2-AMINO-6-CHLOROBENZO[D]THIAZOLE

- InChI=1/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10

- BCP27085

- EINECS 202-402-3

- Q27455470

- SCHEMBL77839

- AKOS000104169

- GEO-02880

- HMS2666D12

- 6-Chloro-1,3-benzothiazol-2-amine #

- STK071371

- AC-037

- NCGC00246061-01

- BIDD:GT0846

- 95-24-9

- CS-0040190

- 6-CHLOROBENZO(D)THIAZOL-2-AMINE

- D70122

- AE-641/00127046

- 6-chloro-2-amino benzothiazole

- DB-027790

- 2-Amino-6-chlorobenzothiazole, 99%

- ALBB-000206

- 2-amino-6-chloro-benzothiazole

- F1911-0017

- MLS001005225

- 6-chloro-2-benzothiazole-amine

- W-100169

- STR07530

- CHEMBL97643

- SY014143

- HMS544N21

- 54T

- 6-chloro-1,3-benzothiazol-2-amine (BT1)

- Z56896352

- UNII-2U337T5UFG

- A1216

- NS00022903

- BRN 0127752

- PS-8511

- EN300-17160

- CCG-51735

- 4-27-00-04862 (Beilstein Handbook Reference)

- SMR000348635

- SR-01000641019-1

- 6-chloro-1,3-benzothiazol-2-amine

-

- MDL: MFCD00053557

- インチ: 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

- InChIKey: VMNXKIDUTPOHPO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C2C(N=C(N)S2)=CC=1

- BRN: 0127752

計算された属性

- せいみつぶんしりょう: 183.98600

- どういたいしつりょう: 183.986197

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4750 (rough estimate)

- ゆうかいてん: 198.0 to 202.0 deg-C

- ふってん: 344.3 ºC at 760 mmHg

- フラッシュポイント: 162℃

- 屈折率: 1.6100 (estimate)

- PSA: 67.15000

- LogP: 3.11310

- ようかいせい: 未確定

6-chloro-1,3-benzothiazol-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26

- RTECS番号:DL1575000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R22; R36/37/38

- 危険レベル:IRRITANT

- TSCA:Yes

6-chloro-1,3-benzothiazol-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-chloro-1,3-benzothiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1216-500G |

2-Amino-6-chlorobenzothiazole |

95-24-9 | >98.0%(T)(HPLC) | 500g |

¥1230.00 | 2024-04-15 | |

| OTAVAchemicals | 7110950333-50MG |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95% | 50MG |

$58 | 2023-06-25 | |

| eNovation Chemicals LLC | D492334-250g |

2-Amino-6-chlorobenzothiazole |

95-24-9 | 97% | 250g |

$500 | 2023-09-02 | |

| Life Chemicals | F1911-0017-1g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Life Chemicals | F1911-0017-10g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| eNovation Chemicals LLC | D488329-5kg |

2-Amino-6-chlorobenzothiazole |

95-24-9 | 97% | 5kg |

$1800 | 2024-06-05 | |

| Chemenu | CM112698-500g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 98% | 500g |

$143 | 2021-08-06 | |

| Chemenu | CM112698-500g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 98% | 500g |

$*** | 2023-05-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-500G |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | >98.0% | 500g |

¥636.90 | 2023-09-04 | |

| Enamine | EN300-17160-1.0g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95% | 1g |

$26.0 | 2023-05-01 |

6-chloro-1,3-benzothiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Silica , Boron trifluoride (reaction product with silica gel) Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Acetic acid ; 2 h, 15 - 20 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt

リファレンス

- Aromatic amine containing amino side chain as acetylcholinesterase inhibitor and its preparation, China, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Acetic acid , Cupric chloride ; 1.5 h, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized

リファレンス

- Studies of solute-solvent interactions and applications of green and blue complexes of copper(II) palmitate with 2-amino benzothiazoles, Journal of Current Chemical & Pharmaceutical Sciences, 2011, 1(1), 37-51

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , N,N,N′,N′-Tetramethylethylenediamine , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

リファレンス

- Copper-Catalyzed Aerobic Oxidative Regioselective Thiocyanation of Aromatics and Heteroaromatics, Journal of Organic Chemistry, 2017, 82(18), 9312-9320

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic anhydride , Iodobenzene diacetate Catalysts: Iodine Solvents: Water ; 6 h, 110 °C

リファレンス

- Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles, Chinese Chemical Letters, 2022, 33(3), 1497-1500

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents, Journal of Heterocyclic Chemistry, 1981, 18(4), 759-61

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

リファレンス

- Synthesis and pharmacological evaluation of 6-substituted 2-aminobenzothiazoles, International Research Journal of Pharmacy, 2018, 9(9), 110-116

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Acetic acid ; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled

リファレンス

- Benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines: Synthesis, Structural, and Photophysical Properties, Journal of Organic Chemistry, 2018, 83(19), 12129-12142

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Bromine ; < 10 °C; 3 h, < 10 °C

リファレンス

- Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation, Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1825-1830

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Chlorobenzene ; rt → 70 °C

1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Study on synthesis of 2-amino-6-chlorobenzothiazole, Guangdong Huagong, 2011, 38(9), 54-55

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; < 5 °C; 3 h, 0 - 10 °C

1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated

1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated

リファレンス

- Synthesis, characterization and biological evaluation of some heterocyclic compounds containing ethoxyphthalimide moiety via key intermediate 6-chloro 1,3 benzothiazole 2-amine, Indian Journal of Chemistry, 2010, (6), 818-825

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; rt

1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux

1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux

リファレンス

- An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids, International Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2960-2964

ごうせいかいろ 17

はんのうじょうけん

1.1 10 - 15 min, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C

1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C

1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C

リファレンス

- Synthesis and biological evaluation of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives, Journal of Drug Delivery and Therapeutics, 2019, 9, 561-572

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Ethanol ; reflux

リファレンス

- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled

リファレンス

- Synthesis, characterization and anti-inflammatory activity of some 2-aminobenzothiazole derivatives, International Journal of ChemTech Research, 2009, 1(4), 1354-1358

6-chloro-1,3-benzothiazol-2-amine Raw materials

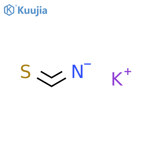

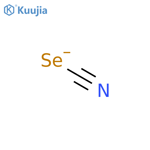

- Potassium selenocyanate

- Potassium thiocyanate

- 6-Chlorobenzodthiazole

- (4-Chlorophenyl)thiourea

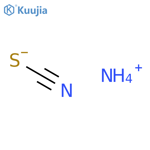

- Ammonium thiocyanate

6-chloro-1,3-benzothiazol-2-amine Preparation Products

6-chloro-1,3-benzothiazol-2-amine サプライヤー

atkchemica

ゴールドメンバー

(CAS:95-24-9)6-chloro-1,3-benzothiazol-2-amine

注文番号:CL19191

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

注文番号:5868897

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Friday, 18 April 2025 17:10

価格 ($):discuss personally

6-chloro-1,3-benzothiazol-2-amine 関連文献

-

H. Droop Richmond Analyst 1907 32 141b

-

H. M. Frey,D. C. Montague,I. D. R. Stevens Trans. Faraday Soc. 1967 63 372

-

3. Base and acid catalysis by the alkali-containing MCM-41 mesoporous molecular sieveK. Richard Kloetstra,Herman van Bekkum J. Chem. Soc. Chem. Commun. 1995 1005

-

Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256

-

5. Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Synthesis of pyrido[2,1-b][1,3]benzothiazoles versus [1,3]benzothiazolo[2,3-b]quinazolinesJairo Quiroga,Pedro Hernández,Braulio Insuasty,Rodrigo Abonía,Justo Cobo,Adolfo Sánchez,Manuel Nogueras,John N. Low J. Chem. Soc. Perkin Trans. 1 2002 555

-

Gopa Kar,Steven H. Privér,Lathe A. Jones,Si-Xuan Guo,Angel A. J. Torriero,Alan M. Bond,Martin A. Bennett,Suresh K. Bhargava Dalton Trans. 2015 44 3367

-

M. S. Bhatia,K. L. Bajaj,Simran Singh,I. S. Bhatia Analyst 1972 97 889

-

8. NotesWilliam H. Patterson,Frederick R. Storrie J. Chem. Soc. 1937 1745

-

Juan M. Marchante Gayón,J. Enrique Sánchez Uría,Alfredo Sanz-Medel J. Anal. At. Spectrom. 1993 8 731

-

10. N–N Bridged dinuclear complexes with Mn(ii), Ni(ii), Cu(ii), Zn(ii) and Cd(ii); examples with antiferromagnetic and ferromagnetic couplingZhiqiang Xu,Laurence K. Thompson,Daniel A. Black,Corbin Ralph,David O. Miller,Michael A. Leech,Judith A. K. Howard J. Chem. Soc. Dalton Trans. 2001 2042

95-24-9 (6-chloro-1,3-benzothiazol-2-amine) 関連製品

- 863017-31-6(N-1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl-N'-(2-chlorophenyl)methylethanediamide)

- 24071-99-6(Ethyl 5-oxononanoate)

- 2228926-91-6((1H-indol-5-yl)methyl sulfamate)

- 74029-40-6(1,4-Diethynyl-2,5-dimethoxybenzene)

- 2171926-57-9(2-(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}oxan-3-yl)acetic acid)

- 2228478-66-6(tert-butyl N-{2-chloro-4-(4-methylpiperidin-4-yl)oxyphenyl}carbamate)

- 1355939-28-4(2,4-Cyclohexadien-1-imine,6-(1-cyclopropyl-6-fluoro-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methyl)

- 1448137-27-6(methyl 2-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-amidothiophene-3-carboxylate)

- 1261563-54-5(6-Naphthol-1-acetonitrile)

- 156329-77-0(Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

清らかである:99%/99%

はかる:500g/1kg

価格 ($):155.0/296.0